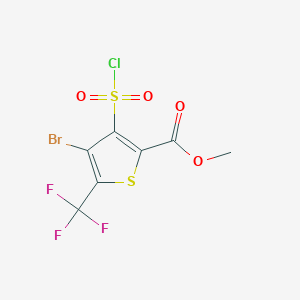
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
Overview
Description
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C7H3BrClF3O4S2 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS Number: 1089330-64-2) is a complex organic compound characterized by its unique thiophene ring structure, which is substituted with various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antimicrobial properties. A study conducted on similar thiophene derivatives demonstrated that these compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and chlorine substituents is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Preliminary studies suggest that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It was observed to reduce pro-inflammatory cytokine levels in cellular models exposed to lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A comparative study on the antimicrobial activity of various thiophene derivatives, including this compound, revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its effectiveness as a potential antibacterial agent .
- Cytotoxicity Assays : In vitro cytotoxicity tests performed on human cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects compared to control groups .
- Inflammatory Response Modulation : Experiments utilizing macrophage cell lines showed that treatment with this compound led to a reduction in TNF-alpha secretion by approximately 50% when stimulated with LPS, suggesting its role in modulating inflammatory responses .
Data Tables
Properties
IUPAC Name |
methyl 4-bromo-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O4S2/c1-16-6(13)3-4(18(9,14)15)2(8)5(17-3)7(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVHPJVCGVIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















